

VS-4718: A Deep Dive into FAK Inhibition and its Signaling Cascade

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the focal adhesion kinase (FAK) inhibitor, VS-4718 (also known as PND-1186). We will delve into its mechanism of action, the intricate signaling pathways it modulates, and the preclinical and clinical evidence that underscores its therapeutic potential. This document synthesizes key quantitative data into accessible tables, outlines detailed experimental protocols from pivotal studies, and visually represents the core biological processes through signaling pathway and experimental workflow diagrams.

Core Mechanism of Action

VS-4718 is a potent, selective, and reversible small molecule inhibitor of focal adhesion kinase (FAK), a non-receptor cytoplasmic tyrosine kinase.[1][2] FAK is a critical mediator of signaling pathways initiated by integrins and growth factor receptors, playing a central role in cell survival, proliferation, migration, and angiogenesis.[3][4] By inhibiting FAK, VS-4718 effectively blocks the autophosphorylation of FAK at Tyr397, a key step in its activation.[3][5] This disruption prevents the recruitment of SH2- and SH3-domain-containing proteins, thereby impeding downstream signaling cascades, including the ERK, JNK/MAPK, and PI3K/Akt pathways.[3] A significant consequence of this inhibition is the reduction of cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[3][6]

Quantitative Data Summary



The following tables summarize the key in vitro and in vivo data for VS-4718, providing a quantitative basis for its activity and efficacy.

Table 1: In Vitro Potency and Activity of VS-4718

Assay Type	Target/Cell Line	Metric	Value	Reference(s)
In Vitro Kinase Assay	FAK	IC50	1.5 nM	[1][7][8]
Cellular FAK Inhibition (pY397)	Multiple Cancer Cell Lines	IC50	~100 nM	[7][8]
Pediatric Preclinical Testing Program (PPTP) In Vitro Panel	23 Pediatric Cancer Cell Lines	Median Relative IC50	1.22 μΜ	[7][9]
Mesenchymal HMLE-shECad Cells	Proliferation	IC50	25-fold more potent than against epithelial HMLE-shGFP cells	[5]

Table 2: In Vivo Efficacy and Dosing of VS-4718

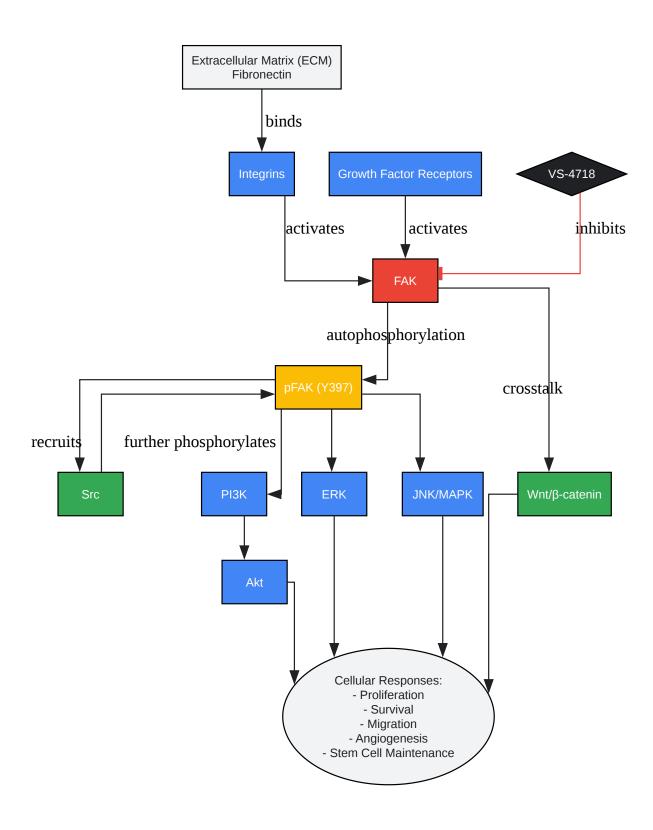


Animal Model	Tumor Type	Dosing Regimen	Primary Outcome	Reference(s)
Mice	4T1 Breast Carcinoma	100 mg/kg s.c. (twice daily)	Inhibition of subcutaneous tumor growth	[1]
Mice	ID8 Ovarian Carcinoma	0.5 mg/mL p.o.	Tumor growth inhibition	[1]
PPTP Xenograft Models	36 Solid Tumors	50 mg/kg p.o. (twice daily for 21 days)	Significant differences in event-free survival distribution in 18 of 36 xenografts	[7][9]
PPTP Xenograft Models	8 Acute Lymphoblastic Leukemia	50 mg/kg p.o. (twice daily for 21 days)	No significant difference in event-free survival distribution	[7][9]
Triple-Negative Breast Cancer Xenograft	Breast Cancer	Not Specified	Prevented chemotherapy- induced enrichment of CSCs and tumor regrowth	[6]

Signaling Pathway Analysis

VS-4718's primary therapeutic effect stems from its ability to disrupt the FAK signaling network. The diagram below illustrates the canonical FAK signaling pathway and the point of intervention for VS-4718.





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VS-4718 inhibits FAK autophosphorylation, blocking downstream signaling.



Furthermore, studies have revealed an intriguing crosstalk between FAK and the Wnt/ β -catenin pathway. Inhibition of FAK by VS-4718 has been shown to block β -catenin activation, providing an additional mechanism for its preferential targeting of cancer stem cells.[6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on VS-4718.

In Vitro FAK Kinase Assay

Objective: To determine the direct inhibitory effect of VS-4718 on FAK enzymatic activity.

Protocol:

- Recombinant GST-FAK or His-tagged FAK (amino acids 411-686) is utilized.
- The kinase activity is measured using a K-LISA (Kinase-Linked Immunosorbent Assay) screening kit.
- Poly(Glu:Tyr) (4:1) copolymer is used as a substrate and is immobilized on microtiter plates.
- VS-4718 is added at various concentrations to the reaction buffer containing 50 μM ATP, 10 mM MnCl2, 50 mM HEPES (pH 7.5), 25 mM NaCl, 0.01% BSA, and 0.1 mM sodium orthovanadate.
- The reaction is allowed to proceed for 5 minutes at room temperature.
- The level of substrate phosphorylation is quantified, and IC50 values are calculated.[1]

Cellular FAK Autophosphorylation Assay

Objective: To assess the ability of VS-4718 to inhibit FAK autophosphorylation in a cellular context.

Protocol:

• Cancer cell lines (e.g., 4T1 breast carcinoma cells) are cultured under standard conditions.



- Cells are treated with increasing concentrations of VS-4718 (e.g., 0.1 to 1.0 μM) for a specified duration (e.g., 1 hour).
- Following treatment, cell lysates are prepared.
- Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE.
- Proteins are transferred to a membrane and immunoblotted with antibodies specific for phosphorylated FAK (Tyr-397) and total FAK.
- The relative levels of pFAK are quantified to determine the IC50 of VS-4718 for cellular FAK inhibition.[8]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of VS-4718 in a living organism.

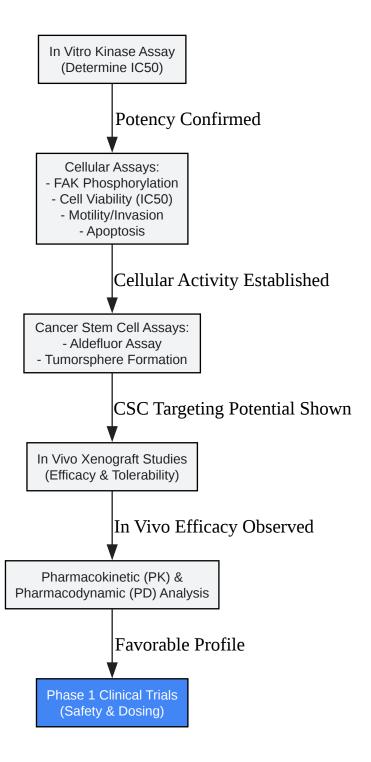
Protocol:

- Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nu/nu or CB17SC scid-/-).
- Once tumors reach a palpable size, mice are randomized into control and treatment groups.
- VS-4718 is formulated in a vehicle such as 0.5% carboxymethylcellulose/0.1% Tween 80.
- The drug is administered orally (p.o.) or subcutaneously (s.c.) at a specified dose and schedule (e.g., 50 mg/kg p.o. twice daily for 21 days).[2][7]
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).[1]
- Efficacy is determined by comparing tumor growth inhibition and event-free survival between the treatment and control groups.[7][9]



Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for evaluating a FAK inhibitor like VS-4718.



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Preclinical to clinical development workflow for VS-4718.

Clinical Development

VS-4718 has progressed into clinical development. A Phase 1 clinical trial was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary activity of VS-4718 in patients with advanced cancer.[10] This open-label, multicenter, dose-escalation study aimed to enroll up to 40 patients.[10] Additionally, a Phase 1 study was designed to assess VS-4718 in combination with nab-paclitaxel and gemcitabine in patients with advanced cancer, with a specific expansion cohort for untreated advanced pancreatic cancer.[11] The starting dose of VS-4718 in this combination trial was 200mg twice daily.[11]

Conclusion

VS-4718 is a potent and selective FAK inhibitor with a well-defined mechanism of action. By targeting a key node in oncogenic signaling, it demonstrates significant anti-tumor and anti-CSC activity in a range of preclinical models. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of FAK inhibition with VS-4718. The ongoing clinical evaluation will be critical in defining its role in the oncology treatment landscape.

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